2-[4-({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol
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Overview
Description
2-[4-({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol is a complex organic compound featuring a pyrazole ring structure with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol typically involves multiple steps. One common method includes the reaction of 1-methyl-5-(trifluoromethyl)-1H-pyrazole with an appropriate amine to form the intermediate compound. This intermediate is then reacted with ethan-1-ol under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-[4-({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-[4-({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol involves its interaction with specific molecular targets. The trifluoromethyl group enhances its binding affinity to certain enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
1-methyl-5-(trifluoromethyl)-1H-pyrazole: Shares the pyrazole ring and trifluoromethyl group but lacks the ethan-1-ol moiety.
2-methyl-4-trifluoromethyl-5-thiazolecarboxylic acid: Contains a trifluoromethyl group but has a different heterocyclic structure.
Uniqueness
2-[4-({[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}amino)-1H-pyrazol-1-yl]ethan-1-ol is unique due to its specific combination of functional groups, which confer
Properties
Molecular Formula |
C11H14F3N5O |
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Molecular Weight |
289.26 g/mol |
IUPAC Name |
2-[4-[[1-methyl-5-(trifluoromethyl)pyrazol-4-yl]methylamino]pyrazol-1-yl]ethanol |
InChI |
InChI=1S/C11H14F3N5O/c1-18-10(11(12,13)14)8(5-16-18)4-15-9-6-17-19(7-9)2-3-20/h5-7,15,20H,2-4H2,1H3 |
InChI Key |
BSMAQZRLVGRXLF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)CNC2=CN(N=C2)CCO)C(F)(F)F |
Origin of Product |
United States |
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